molecular formula C10H11NO B1600127 1-Methoxy-2-methylindolizine CAS No. 610766-99-9

1-Methoxy-2-methylindolizine

Cat. No. B1600127
M. Wt: 161.2 g/mol
InChI Key: CJRWNGIEWYSHCZ-UHFFFAOYSA-N
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Patent
US07803811B2

Procedure details

This compound is obtained starting with 2-(methoxymethyl)pyridine and chloroacetone, using the Tschitschibabin reaction. The product is isolated in the form of a yellow oil which crystallizes in the freezer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.Cl[CH2:11][C:12](=O)[CH3:13]>>[CH3:1][O:2][C:3]1[C:12]([CH3:13])=[CH:11][N:5]2[C:4]=1[CH:9]=[CH:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained
CUSTOM
Type
CUSTOM
Details
the Tschitschibabin reaction
CUSTOM
Type
CUSTOM
Details
The product is isolated in the form of a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallizes in the freezer

Outcomes

Product
Name
Type
Smiles
COC=1C(=CN2C=CC=CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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